(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile

Description

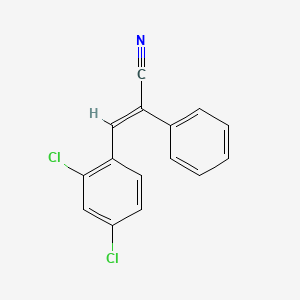

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile (CAS: 68620-10-0, MFCD01156902) is an α,β-unsaturated nitrile characterized by a trans-configuration (E-stereochemistry) across the double bond. Its molecular formula is C₁₅H₈Cl₂N, with an average mass of 285.14 g/mol and a monoisotopic mass of 284.0013 g/mol . The compound features a phenyl group at position 2 and a 2,4-dichlorophenyl group at position 3 of the acrylonitrile backbone (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing chlorine substituents and the conjugated π-system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPHRQRSPYKVJB-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and phenylacetonitrile in the presence of a base such as piperidine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile has been investigated for its potential therapeutic properties. Studies have indicated that it may exhibit:

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of various bacterial strains.

- Antifungal Properties : It has demonstrated efficacy against certain fungal pathogens.

- Anticancer Effects : Preliminary studies suggest it may inhibit specific enzyme pathways involved in tumor progression and inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Antifungal | Effective against specific fungal strains | |

| Anticancer | Inhibits enzyme pathways related to cancer progression |

Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemicals. Its unique structure allows for the development of herbicides and pesticides with enhanced efficacy against pests while minimizing environmental impact. Research indicates that derivatives of this compound can target specific biochemical pathways in pests, leading to effective pest control strategies.

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and resins. Its ability to undergo polymerization reactions makes it suitable for applications in:

- Coatings : Providing protective layers with enhanced durability.

- Adhesives : Offering strong bonding properties for industrial applications .

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at a leading pharmacological institute evaluated the anticancer properties of this compound. The study involved:

- Objective : To assess the compound's ability to inhibit cancer cell proliferation.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was measured using MTT assays.

- Findings : Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent in cancer treatment.

Case Study 2: Development of Agrochemical Formulations

Another research project focused on developing agrochemical formulations using this compound as a key ingredient. The study included:

- Objective : To formulate a new pesticide targeting specific agricultural pests.

- Methodology : The compound was incorporated into various formulations and tested for efficacy against common pests in controlled environments.

- Findings : The formulations exhibited significant pest control effectiveness while maintaining safety profiles for non-target organisms.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Electronic and Steric Effects

- Chlorine vs. Methoxy Substituents : Replacing the 2,4-dichlorophenyl group in the target compound with a 3,4-dimethoxyphenyl group (as in ) switches the electronic profile from electron-withdrawing to electron-donating. This alters reactivity in Michael addition or cycloaddition reactions.

- Pyridinyl vs. Phenyl : The pyridine-containing analogue () introduces a heteroaromatic ring, which can participate in metal coordination or acid-base interactions, unlike the purely hydrocarbon phenyl group in the target compound.

Functional Group Modifications

Physicochemical Properties

- Collision Cross-Section (CCS) : While CCS data is unavailable for the target compound, the dimethoxyphenyl analogue () has a predicted CCS of 162.9 Ų for [M+H]⁺, suggesting a compact structure due to methoxy group planarity.

- Solubility : The dimethoxyphenyl derivative () is likely more soluble in polar solvents than the hydrophobic dichlorophenyl analogue.

Research Implications

The structural variations among these acrylonitrile derivatives highlight their tunability for specific applications:

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile, commonly referred to as dichlorophenylacrylonitrile, is a member of the acrylonitrile family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

- Chemical Formula : C16H12Cl2N

- Molecular Weight : 303.18 g/mol

- Structure : The compound features a phenylacrylonitrile backbone with dichlorophenyl substitutions, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of this compound show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound may inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.25 | 0.30 |

| Candida albicans | 0.50 | 0.60 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several strains.

- Activity Against Fungi : It demonstrated effective inhibition against Candida albicans and Cryptococcus neoformans, with significant reductions in biofilm formation compared to standard antifungal agents like Ketoconazole .

Anticancer Activity

Dichlorophenylacrylonitrile has also been identified as a promising candidate in cancer research.

- Cytotoxicity : Its derivatives exhibit broad-spectrum cytotoxicity against various cancer cell lines, including breast and colorectal cancers. Notably, some derivatives showed selectivity towards cancer cells with GI50 values ranging from 0.75 μM to 6.0 μM .

- Mechanism of Action : The compound acts as an AhR ligand and a CYP1A1 activator, potentially inducing apoptosis in cancer cells following bioactivation .

| Cancer Cell Line | GI50 (μM) | Selectivity Ratio |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 3.6 |

| HT29 (Colorectal) | 3.7 | 5.1 |

| A2780 (Ovarian) | 4.4 | 4.0 |

Case Studies

Several studies have further elucidated the biological activity of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various derivatives against clinical isolates of bacteria and fungi, confirming the compound's potential as an effective antimicrobial agent .

- Anticancer Research : In vitro studies on different cancer cell lines revealed that certain derivatives of dichlorophenylacrylonitrile exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 2,4-dichlorobenzaldehyde and phenylacetonitrile under basic conditions (e.g., piperidine or NaOH in ethanol). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use of weak bases to promote enolate formation without hydrolyzing the nitrile group.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC to track reaction progress and purity . Yield optimization often involves solvent selection (e.g., ethanol vs. DMF) and stoichiometric control of aldehyde/nitrile ratios.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., E/Z configuration via coupling constants) and aromatic substitution patterns.

- IR Spectroscopy : A sharp nitrile stretch (~2220 cm) and C=C absorption (~1600 cm) validate functional groups.

- Mass Spectrometry (HRMS) : Provides molecular ion ([M+H]) and fragmentation patterns to verify molecular weight and structural integrity .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry and bond angles. For example:

- Torsion angles distinguish E/Z isomers (e.g., C=C-C≡N dihedral angles).

- Packing interactions (e.g., π-π stacking of aromatic rings) can explain solubility or stability trends. Software like SHELXL refines data using least-squares methods, with absorption corrections (e.g., SADABS) applied to mitigate anisotropic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted acrylonitriles be addressed?

Competing pathways (e.g., α- vs. β-addition) are mitigated by:

- Catalyst design : Bulky bases (e.g., DBU) favor deprotonation at specific sites.

- Computational modeling : DFT calculations predict transition-state energies to guide reaction design.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, enhancing selectivity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (solution vs. solid state). Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing.

- Cross-validation with complementary techniques (e.g., Raman spectroscopy for crystal symmetry) .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Molecular docking : Simulates binding affinities to target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock.

- HOMO-LUMO analysis : Identifies electron-rich regions (e.g., nitrile or dichlorophenyl groups) prone to nucleophilic/electrophilic attacks.

- MD simulations : Assess stability of ligand-protein complexes over time, informing drug design .

Q. What experimental approaches validate the compound’s potential antimicrobial activity?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Time-kill kinetics : Quantifies bactericidal effects over 24 hours.

- Synergy studies : Combines with known antibiotics (e.g., ampicillin) to evaluate resistance modulation .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | Monoclinic (P2/n) | |

| Unit cell dimensions | a=11.397 Å, b=14.815 Å, c=11.722 Å | |

| R-factor | 0.040 (F > 2σ(F)) | |

| Absorption correction | Multi-scan (SADABS) |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Z-isomer | Incomplete stereocontrol | Use chiral catalysts or low-T conditions |

| Hydrolysis products | Moisture exposure | Anhydrous solvents, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.